Lirimilast

Description

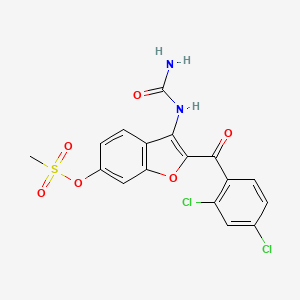

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(carbamoylamino)-2-(2,4-dichlorobenzoyl)-1-benzofuran-6-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O6S/c1-28(24,25)27-9-3-5-11-13(7-9)26-16(14(11)21-17(20)23)15(22)10-4-2-8(18)6-12(10)19/h2-7H,1H3,(H3,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFLFUJKZDAXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=C(O2)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186582 | |

| Record name | Lirimilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329306-27-6 | |

| Record name | Lirimilast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329306276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lirimilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIRIMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDK3KY5FCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Phosphodiesterase 4 (PDE4) Inhibitors in Bronchial Smooth Muscle Cells

Disclaimer: Initial research indicates that Lirimilast (also known as BAY 27-9955) is a glucagon receptor antagonist investigated for type 2 diabetes, not a phosphodiesterase 4 (PDE4) inhibitor for respiratory diseases.[1][2][3][4][5] Therefore, this technical guide will focus on the well-characterized and clinically relevant PDE4 inhibitor, Roflumilast , to provide an in-depth understanding of this drug class's mechanism of action in bronchial smooth muscle cells, as requested by the user for a compound of this nature.

Introduction

Obstructive airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD), are characterized by chronic inflammation and bronchoconstriction, leading to airflow limitation.[6][7] Bronchial smooth muscle cells (BSMCs) are key players in the pathophysiology of these conditions, not only by regulating airway tone but also by contributing to airway remodeling and inflammation.[8] Phosphodiesterase 4 (PDE4) inhibitors represent a therapeutic class that targets the underlying inflammation and bronchoconstriction in these diseases.[9][10] This guide provides a detailed technical overview of the mechanism of action of PDE4 inhibitors, using Roflumilast as a representative agent, on bronchial smooth muscle cells.

The Phosphodiesterase 4 (PDE4) Superfamily

The PDE superfamily consists of 11 enzyme families that hydrolyze cyclic nucleotides (cAMP and cGMP).[11] PDE4 is a cAMP-specific enzyme and is the predominant PDE isoform in key inflammatory cells (including neutrophils, eosinophils, macrophages, and T cells) and structural cells of the airways, such as bronchial smooth muscle cells.[6][7][8]

The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to more than 20 isoforms through alternative splicing.[12] The differential expression of these subtypes in various tissues allows for the potential for targeted therapeutic intervention. Notably, PDE4B and PDE4D are considered the primary drivers of the anti-inflammatory and smooth muscle relaxant effects of PDE4 inhibitors.[12]

Core Mechanism of Action in Bronchial Smooth Muscle Cells

The primary mechanism of action of Roflumilast and other PDE4 inhibitors in bronchial smooth muscle cells is the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.[9]

Inhibition of cAMP Hydrolysis

Roflumilast is a potent and selective inhibitor of the PDE4 enzyme.[6] By binding to the catalytic site of PDE4, it prevents the hydrolysis of cAMP to its inactive metabolite, adenosine 5'-monophosphate (AMP). This leads to an accumulation of intracellular cAMP.

Downstream Signaling of Elevated cAMP

The increase in intracellular cAMP activates several downstream signaling pathways, primarily through the activation of Protein Kinase A (PKA). This cascade results in two major beneficial effects in bronchial smooth muscle cells: relaxation (bronchodilation) and anti-inflammatory activity.

-

Bronchial Smooth Muscle Relaxation:

-

Phosphorylation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK. MLCK is essential for the phosphorylation of myosin light chain, a key step in the contraction of smooth muscle.

-

Opening of Potassium Channels: PKA can phosphorylate and open large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization of the cell membrane. This reduces the influx of calcium through voltage-gated calcium channels, promoting relaxation.

-

Decreased Intracellular Calcium: PKA can also promote the sequestration of intracellular calcium into the sarcoplasmic reticulum and its extrusion from the cell, further contributing to muscle relaxation.

-

-

Anti-inflammatory and Anti-remodeling Effects:

-

Inhibition of Pro-inflammatory Mediators: Elevated cAMP levels can inhibit the transcription of various pro-inflammatory genes in bronchial smooth muscle cells, leading to a reduction in the secretion of cytokines and chemokines that attract and activate inflammatory cells.

-

Inhibition of Cell Proliferation: cAMP-PKA signaling can arrest the cell cycle, thereby inhibiting the proliferation of bronchial smooth muscle cells, a key feature of airway remodeling in chronic airway diseases.

-

Signaling Pathway Diagram

Caption: Signaling pathway of Roflumilast in bronchial smooth muscle cells.

Quantitative Data for Roflumilast

The following tables summarize key quantitative data for Roflumilast from various preclinical studies.

Table 1: Inhibitory Potency of Roflumilast against PDE4 Subtypes

| PDE4 Subtype | IC50 (nM) |

|---|---|

| PDE4A | ~0.7 |

| PDE4B | ~0.8 |

| PDE4C | ~2.5 |

| PDE4D | ~0.6 |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Functional Effects of Roflumilast on Bronchial Smooth Muscle and Inflammatory Cells

| Parameter | Effect | Potency/Efficacy |

|---|---|---|

| cAMP accumulation in BSMCs | Increased cAMP levels | Concentration-dependent |

| Relaxation of pre-contracted human bronchi | Induces relaxation | Effective at nanomolar concentrations |

| Inhibition of cytokine release from BSMCs | Reduced secretion of pro-inflammatory cytokines | Significant inhibition observed |

| Inhibition of BSMC proliferation | Attenuated mitogen-induced proliferation | Antiproliferative effects demonstrated |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of PDE4 inhibitors on bronchial smooth muscle cells.

Human Bronchial Smooth Muscle Cell (HBSMC) Culture

-

Tissue Procurement: Human bronchial tissue is obtained from lung resection surgeries with patient consent and ethical approval.

-

Isolation: The smooth muscle layer is dissected from the cartilage and epithelium under a dissecting microscope.

-

Digestion: The tissue is minced and enzymatically digested using a solution containing collagenase and elastase to release individual smooth muscle cells.

-

Culture: The isolated cells are plated in culture flasks with Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and antimycotics.

-

Incubation: Cells are maintained in a humidified incubator at 37°C and 5% CO2.

-

Characterization: The smooth muscle phenotype is confirmed by immunofluorescence staining for α-smooth muscle actin. Cells between passages 3 and 6 are typically used for experiments.

In Vitro Bronchial Tissue Relaxation (Organ Bath) Assay

-

Preparation: Human bronchial rings (2-3 mm in width) are dissected and mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

-

Tensioning: The rings are connected to isometric force transducers and a resting tension of 1.0-1.5 g is applied. The tissues are allowed to equilibrate for at least 60 minutes.

-

Contraction: A contractile agonist, such as histamine or methacholine, is added to the bath to induce a stable contraction.

-

Drug Addition: Cumulative concentrations of the PDE4 inhibitor (e.g., Roflumilast) are added to the bath, and the relaxation response is recorded.

-

Data Analysis: The relaxation is expressed as a percentage of the pre-contracted tone, and concentration-response curves are generated to determine EC50 values.

Caption: Experimental workflow for an in vitro bronchodilation assay.

cAMP Measurement Assay

-

Cell Seeding: HBSMCs are seeded in 24-well plates and grown to near confluence.

-

Pre-incubation: Cells are washed and pre-incubated with a broad-spectrum PDE inhibitor (e.g., IBMX) to prevent cAMP degradation during the assay.

-

Stimulation: The cells are then treated with the PDE4 inhibitor (Roflumilast) at various concentrations for a specified time.

-

Lysis: The culture medium is removed, and the cells are lysed with a lysis buffer to release intracellular contents.

-

Detection: The cAMP concentration in the cell lysate is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Normalization: The cAMP levels are normalized to the total protein content in each well, determined by a protein assay (e.g., BCA assay).

Therapeutic Rationale and Conclusion

The mechanism of action of PDE4 inhibitors like Roflumilast in bronchial smooth muscle cells provides a strong rationale for their use in obstructive airway diseases. By inhibiting PDE4, these agents increase intracellular cAMP, leading to both direct bronchodilation and potent anti-inflammatory effects. This dual action targets two of the central pathological features of asthma and COPD. The ability to modulate not only smooth muscle tone but also the underlying inflammatory processes and remodeling makes PDE4 inhibitors a valuable therapeutic option, particularly in patients with severe disease. Further research into subtype-selective PDE4 inhibitors may lead to improved therapeutic profiles with fewer side effects.

Caption: Therapeutic rationale for PDE4 inhibition in airway diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BAY-27-9955 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Portico [access.portico.org]

- 5. Effects of a novel glucagon receptor antagonist (Bay 27-9955) on glucagon-stimulated glucose production in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Phosphodiesterase-4 Inhibitors for Non-COPD Respiratory Diseases [frontiersin.org]

- 7. inspiro-bg.com [inspiro-bg.com]

- 8. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 10. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Effects of Lirimilast on Human Neutrophils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lirimilast is a potent and selective phosphodiesterase 4 (PDE4) inhibitor currently under investigation for the treatment of various inflammatory diseases. This technical guide provides an in-depth overview of the anticipated anti-inflammatory effects of this compound on human neutrophils, based on the well-established mechanism of action of other PDE4 inhibitors such as Apremilast and Roflumilast. Neutrophils are key mediators of inflammation, and their dysregulation is implicated in the pathogenesis of numerous conditions. By inhibiting PDE4, this compound is expected to increase intracellular cyclic adenosine monophosphate (cAMP) levels, a critical secondary messenger that governs a wide array of neutrophil functions. This guide details the expected molecular mechanisms, summarizes key quantitative data from related compounds, provides comprehensive experimental protocols for assessing neutrophil function, and visualizes the involved signaling pathways.

Introduction: The Role of Neutrophils and PDE4 in Inflammation

Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense against invading pathogens.[1][2] Their functions include chemotaxis, phagocytosis, degranulation, and the formation of neutrophil extracellular traps (NETs).[1][2] However, excessive or prolonged neutrophil activation can lead to tissue damage and contribute to the pathology of chronic inflammatory diseases.[3][4][5]

Phosphodiesterase 4 (PDE4) is a key enzyme within neutrophils that hydrolyzes cAMP, thereby terminating its signaling.[6][7] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[6][8] This cascade of events has profound anti-inflammatory effects on neutrophils.[6][8][9] this compound, as a PDE4 inhibitor, is poised to modulate these processes.

Anticipated Anti-Inflammatory Effects of this compound on Human Neutrophils

Based on studies of other PDE4 inhibitors, this compound is expected to suppress a broad range of pro-inflammatory functions in human neutrophils. The key anticipated effects are summarized in the table below.

| Neutrophil Function | Effect of PDE4 Inhibition | Key Mediators Involved | References |

| Oxidative Burst | Inhibition of superoxide anion and reactive oxygen species (ROS) production. | cAMP/PKA-dependent pathways. | [6][10] |

| Chemotaxis and Migration | Decreased migration towards chemoattractants like CXCL1 and leukotriene B4. | cAMP/Epac1-dependent pathways. | [8] |

| Adhesion | Reduced expression of adhesion molecules such as CD11b, leading to decreased adhesion to endothelial cells. | cAMP/PKA-dependent pathways. | [6][8] |

| Degranulation | Inhibition of the release of granular contents, including neutrophil elastase. | cAMP-dependent pathways. | [7] |

| NETosis | Suppression of Neutrophil Extracellular Trap (NET) formation. | Inhibition of ROS production and key signaling pathways. | [10][11] |

| Pro-inflammatory Cytokine Release | Reduced secretion of cytokines like TNF-α and IL-8. | Modulation of NF-κB and other transcription factors. | [7][12] |

| Apoptosis | Promotion of apoptosis, leading to the resolution of inflammation. | PKA-PI3K/Akt-dependent pathway. | [9] |

Signaling Pathways Modulated by this compound in Neutrophils

The anti-inflammatory effects of this compound in neutrophils are mediated by the modulation of specific intracellular signaling pathways following the elevation of cAMP.

Caption: this compound inhibits PDE4, leading to increased cAMP and subsequent activation of PKA and Epac1, which in turn suppress pro-inflammatory signaling pathways and promote apoptosis in neutrophils.

Detailed Experimental Protocols

The following protocols are based on standard methodologies used to assess the effects of PDE4 inhibitors on human neutrophil functions.

Isolation of Human Neutrophils

-

Source: Obtain fresh human peripheral blood from healthy, consenting donors.

-

Anticoagulant: Use acid-citrate-dextrose (ACD) or heparin.

-

Method: Isolate neutrophils using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.

-

Lysis: Perform hypotonic lysis to remove any remaining erythrocytes.

-

Purity: Assess neutrophil purity (>95%) by flow cytometry or cytospin with Wright-Giemsa staining.

-

Viability: Determine cell viability (>98%) using trypan blue exclusion.

-

Resuspension: Resuspend purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

Measurement of Oxidative Burst (Superoxide Anion Production)

-

Principle: Measure the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.

-

Reagents: Ferricytochrome c, SOD, a neutrophil stimulant (e.g., fMLP, PMA).

-

Procedure:

-

Pre-incubate neutrophils with this compound or vehicle control.

-

Add ferricytochrome c to the cell suspension.

-

Add the stimulant to initiate the oxidative burst.

-

In a parallel control, include SOD to confirm the specificity of superoxide measurement.

-

Incubate at 37°C.

-

-

Detection: Measure the change in absorbance at 550 nm over time using a spectrophotometer.

-

Calculation: Calculate the amount of superoxide produced using the extinction coefficient for reduced cytochrome c.

Chemotaxis Assay

References

- 1. Neutrophil: A Cell with Many Roles in Inflammation or Several Cell Types? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Multifaceted Functions of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutrophils as emerging protagonists and targets in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Neutrophils in Inflammatory Diseases: Unraveling the Impact of Their Derived Molecules and Heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apremilast ameliorates acute respiratory distress syndrome by inhibiting neutrophil-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Direct Inhibitory Effect of the PDE4 Inhibitor Roflumilast on Neutrophil Migration in Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PDE4 inhibition drives resolution of neutrophilic inflammation by inducing apoptosis in a PKA-PI3K/Akt-dependent and NF-kappaB-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PDE4 Inhibition and Neutrophil Activation in Behçet's Disease: Study Findings and Impact of Apremilast [mymedisage.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Therapeutic Potential of Lirimilast for Asthma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. The inflammatory cascade in asthma involves a complex interplay of various immune cells, including eosinophils, neutrophils, T-lymphocytes, and mast cells. A key signaling molecule that regulates the activity of these inflammatory cells is cyclic adenosine monophosphate (cAMP). Phosphodiesterase-4 (PDE4), an enzyme highly expressed in these cells, degrades cAMP, thus promoting inflammatory responses. Lirimilast (also known as BAY 19-8004) is a potent and selective PDE4 inhibitor that has been investigated for its anti-inflammatory properties and therapeutic potential in respiratory diseases, including asthma. This technical guide provides a comprehensive overview of the core data and methodologies related to the investigation of this compound for the treatment of asthma.

Core Mechanism of Action: PDE4 Inhibition

This compound exerts its therapeutic effect by selectively inhibiting the phosphodiesterase-4 (PDE4) enzyme. PDE4 is responsible for the hydrolysis of intracellular cyclic adenosine monophosphate (cAMP) to its inactive form, 5'-AMP. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in key inflammatory cells.[1][2]

The subsequent increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the function of several downstream targets involved in the inflammatory response. The net effect is a reduction in the release of pro-inflammatory mediators, including cytokines and chemokines, and a suppression of the activity of various inflammatory cells.[3][4]

Signaling Pathway of this compound (PDE4 Inhibition)

Figure 1: Simplified signaling pathway of this compound via PDE4 inhibition.

Preclinical Investigations

Preclinical studies in animal models of asthma are crucial for evaluating the initial efficacy and mechanism of action of a new therapeutic agent.

Experimental Protocol: Ovalbumin-Induced Allergic Asthma Model (Murine)

A common preclinical model to assess the efficacy of anti-asthmatic drugs is the ovalbumin (OVA)-induced allergic asthma model in mice.

Figure 2: Typical workflow for an ovalbumin-induced asthma model.

Methodology:

-

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA), an allergen, typically mixed with an adjuvant like aluminum hydroxide (alum) to boost the immune response. This is usually performed on day 0 and day 14.

-

Challenge: Following the sensitization period, mice are challenged with OVA, usually via intranasal instillation or aerosol inhalation, for several consecutive days (e.g., days 21, 22, and 23). This challenge induces an asthmatic phenotype.

-

Treatment: this compound would be administered to the treatment group of mice, often by oral gavage, at a specified dose and frequency, typically starting before or during the challenge phase. A control group would receive a vehicle.

-

Outcome Assessment: 24 to 48 hours after the final challenge, various parameters are assessed to determine the efficacy of the treatment. These include:

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to quantify the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes) and to measure the levels of pro-inflammatory cytokines.

-

Airway Hyperresponsiveness (AHR) Measurement: Assessment of the airway's sensitivity to bronchoconstrictors like methacholine using techniques such as whole-body plethysmography.

-

Lung Histology: Examination of lung tissue sections stained with Hematoxylin and Eosin (H&E) for inflammatory cell infiltration and Periodic acid-Schiff (PAS) for mucus production.

-

Clinical Investigations in Asthma

A key clinical study investigated the efficacy of this compound (BAY 19-8004) in patients with asthma. The study by Grootendorst et al. (2003) provides the primary clinical data on the effects of this compound in this patient population.[1]

Experimental Protocol: Randomized, Double-Blind, Placebo-Controlled Trial

Study Design: This was a randomized, double-blind, placebo-controlled clinical trial.[1]

Patient Population: The study included seven patients with stable, mild to moderate asthma. Key characteristics of the asthma patient group are summarized in the table below.[1]

Treatment: Patients received 5 mg of this compound (BAY 19-8004) orally once daily for one week.[1]

Primary Endpoints:

-

Trough Forced Expiratory Volume in 1 second (FEV1)

-

Markers of inflammation in induced sputum, including differential cell counts (eosinophils, neutrophils).[1]

Methodology:

-

Patient Recruitment: Patients with a diagnosis of asthma and specific inclusion/exclusion criteria were enrolled.

-

Randomization: Patients were randomly assigned to receive either this compound or a placebo.

-

Treatment Period: The assigned treatment was administered for one week.

-

Sputum Induction: On the last day of treatment, sputum was induced by inhalation of a 4.5% saline solution. This non-invasive method allows for the collection of airway secretions for cellular and biochemical analysis.[1]

-

Spirometry: FEV1 was measured before the start of the treatment and at the end of the one-week treatment period to assess changes in lung function.

-

Data Analysis: The changes in FEV1 and sputum inflammatory markers were compared between the this compound and placebo groups.

Data Presentation: Clinical Trial Results

The following tables summarize the quantitative data from the Grootendorst et al. (2003) study for the asthma patient cohort.

Table 1: Baseline Characteristics of Asthma Patients

| Characteristic | Value (n=7) |

| Mean FEV1 (% predicted) | 69.5 (± 9.3) |

| Mean FEV1 Reversibility (%) | 26.2 (± 10.1) |

| Smoking Status | All non-smokers |

| Data presented as mean (± SD).[1] |

Table 2: Effect of this compound on Lung Function in Asthma Patients

| Treatment Group | Change in FEV1 | p-value |

| This compound (5 mg/day for 1 week) | No significant improvement | > 0.2 |

| Placebo | No significant improvement | > 0.2 |

| [1] |

Table 3: Effect of this compound on Sputum Inflammatory Cells in Asthma Patients

| Treatment Group | Change in Sputum Cell Counts (Eosinophils, Neutrophils) | p-value |

| This compound (5 mg/day for 1 week) | Not significantly different from placebo | > 0.2 |

| Placebo | Not significantly different from baseline | > 0.2 |

| [1] |

The results of this short-term study indicated that one week of treatment with this compound did not lead to a significant improvement in lung function (FEV1) or a reduction in the number of inflammatory cells in the sputum of patients with mild to moderate asthma.[1] It is important to note that the study was of a short duration and involved a small number of patients.

Effects on Inflammatory Cells

The primary therapeutic rationale for PDE4 inhibitors in asthma is their ability to modulate the function of key inflammatory cells.

-

Eosinophils: PDE4 inhibition has been shown to suppress eosinophil recruitment, activation, and survival, as well as the release of pro-inflammatory mediators from these cells.[5][6]

-

Neutrophils: this compound has been observed to reduce levels of eosinophil cationic protein in the sputum of COPD patients, suggesting an effect on eosinophil degranulation. While the effect on neutrophil counts in the asthma cohort of the Grootendorst et al. study was not significant, other PDE4 inhibitors have demonstrated the ability to reduce neutrophil numbers and activity.[1][2]

-

T-lymphocytes: By increasing cAMP, PDE4 inhibitors can modulate T-cell activation and the production of cytokines that drive the asthmatic inflammatory response.[3]

-

Mast Cells: PDE4 is expressed in mast cells, and its inhibition can lead to a reduction in the release of histamine and other mediators that contribute to bronchoconstriction and inflammation.

Safety and Tolerability

The clinical study by Grootendorst et al. (2003) did not report any major adverse events in the asthma patient group during the one-week treatment period. However, a common side effect associated with oral PDE4 inhibitors is gastrointestinal intolerance, including nausea and diarrhea. The development of inhaled PDE4 inhibitors is one strategy being explored to minimize systemic side effects while delivering the drug directly to the lungs.[7]

Conclusion and Future Directions

This compound, as a selective PDE4 inhibitor, holds theoretical promise for the treatment of asthma due to its anti-inflammatory mechanism of action. The available clinical data from a small, short-term study did not demonstrate a significant improvement in lung function or a reduction in airway inflammation in patients with mild to moderate asthma.[1]

Further research would be necessary to fully elucidate the therapeutic potential of this compound in asthma. This could include:

-

Longer-term clinical trials with a larger patient population, potentially including patients with more severe asthma.

-

Dose-ranging studies to determine the optimal therapeutic dose.

-

Investigations into the efficacy of an inhaled formulation of this compound to maximize local lung delivery and minimize systemic side effects.

-

Studies in specific asthma phenotypes, such as those with high eosinophilic or neutrophilic inflammation, to identify patient populations that may be more responsive to PDE4 inhibition.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. Phosphodiesterase 4 Inhibitors Attenuate the Asthma Phenotype Produced by β2-Adrenoceptor Agonists in Phenylethanolamine N-Methyltransferase–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Avenues for Phosphodiesterase Inhibitors in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist [frontiersin.org]

Lirimilast (BAY 19-8004): A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lirimilast (BAY 19-8004) was a promising second-generation, potent, and selective phosphodiesterase-4 (PDE4) inhibitor developed by Bayer for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its development reached Phase 2 clinical trials before being discontinued. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical findings, and the eventual cessation of its development program. All available quantitative data is summarized, and where specific experimental protocols were not publicly available, standardized methodologies are described.

Introduction

Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and the production of pro-inflammatory mediators. This mechanism provides a strong rationale for the development of PDE4 inhibitors as anti-inflammatory therapeutics for respiratory diseases such as asthma and COPD. This compound emerged as a second-generation PDE4 inhibitor, aiming to improve upon the therapeutic window of first-generation compounds that were often limited by side effects like nausea and emesis.

Discovery and Preclinical Development

Mechanism of Action

This compound is a potent and selective inhibitor of the PDE4 enzyme. By blocking the hydrolytic activity of PDE4, this compound increases intracellular concentrations of cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates and inactivates key components of the inflammatory signaling pathways, leading to a broad anti-inflammatory effect.

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

In Vitro Pharmacology

This compound demonstrated potent inhibition of PDE4 in preclinical studies. While specific IC50 values for the different PDE4 subtypes (A, B, C, and D) are not publicly available, it was positioned as a selective PDE4 inhibitor.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Source |

| PDE4 Inhibition (IC50) | 49 nM | [1] |

A standard method for determining PDE4 inhibitory activity involves a multi-step enzymatic assay.

Caption: Generalized workflow for a PDE4 inhibition assay.

The protocol typically involves:

-

Enzyme and Compound Preparation: Recombinant human PDE4 enzyme is used. This compound is prepared in various concentrations.

-

Reaction Initiation: The enzyme and inhibitor are pre-incubated, followed by the addition of the substrate, cAMP.

-

Reaction Termination and Product Formation: The reaction is stopped, and the resulting 5'-AMP is converted to adenosine by a 5'-nucleotidase.

-

Detection: The amount of remaining cAMP or the generated adenosine is quantified, often using methods like scintillation proximity assay (SPA), fluorescence polarization (FP), or HPLC.

-

Data Analysis: The concentration of this compound that inhibits 50% of the PDE4 activity (IC50) is calculated from the dose-response curve.

In Vivo Pharmacology

This compound demonstrated oral activity and anti-inflammatory effects in animal models.

Table 2: In Vivo Preclinical Data for this compound

| Animal Model | Efficacy | Source |

| Guinea Pig | Orally active at 3 mg/kg | [1] |

| Primates | Orally active at 0.1 mg/kg/day | [1] |

| Rat (Lung Neutrophilic Inflammation) | 3-fold more potent than Cilomilast | [1] |

To assess the in vivo efficacy of anti-inflammatory compounds for respiratory diseases, rodent models of lung inflammation are commonly used.

Caption: General workflow for in vivo lung inflammation studies.

A typical protocol would involve:

-

Animal Selection: Specific pathogen-free rodents, such as Wistar rats or Brown Norway rats (for allergic models), are used.

-

Induction of Inflammation: Lung inflammation is induced by intratracheal, intranasal, or aerosolized administration of an inflammatory stimulus like lipopolysaccharide (LPS) for neutrophilic inflammation or an allergen (e.g., ovalbumin) for eosinophilic inflammation.

-

Drug Administration: this compound is administered orally at various doses before or after the inflammatory challenge.

-

Sample Collection: At a specified time point after the challenge, animals are euthanized, and bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs.

-

Analysis: The BAL fluid is analyzed for total and differential inflammatory cell counts (neutrophils, eosinophils, macrophages, lymphocytes) and levels of pro-inflammatory cytokines and chemokines.

Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic and toxicology data for this compound are not extensively available in the public domain. As a second-generation PDE4 inhibitor, its development would have focused on demonstrating a favorable safety profile, particularly concerning the gastrointestinal side effects commonly associated with this class of drugs.

Clinical Development

This compound (BAY 19-8004) progressed to Phase 2 clinical trials for the treatment of asthma and COPD.

Clinical Trial in Asthma and COPD

A randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound in patients with asthma and COPD.

Table 3: Summary of a Clinical Trial of this compound

| Parameter | Details |

| Study Design | Randomized, double-blind, placebo-controlled |

| Patient Population | 7 patients with asthma, 11 patients with COPD |

| Treatment | This compound 5 mg once daily for 1 week |

| Primary Endpoint | Trough Forced Expiratory Volume in 1 second (FEV1) |

| Secondary Endpoints | Markers of inflammation in induced sputum |

| Results (FEV1) | No significant improvement in FEV1 in either group |

| Results (Sputum Markers) | No significant change in sputum cell counts in either group. Small but significant reductions in sputum levels of albumin and eosinophil cationic protein in COPD patients. |

The collection and analysis of induced sputum is a non-invasive method to assess airway inflammation.

Caption: Standardized workflow for sputum induction and analysis.

The standardized procedure includes:

-

Pre-medication: Patients typically receive a short-acting beta2-agonist to minimize bronchoconstriction.

-

Induction: Patients inhale nebulized hypertonic saline for a set period.

-

Collection: Sputum is expectorated into a sterile container.

-

Processing: The sputum is treated with a mucolytic agent like dithiothreitol (DTT) to break down the mucus and allow for cell dispersion.

-

Cell Counting: Total cell counts are performed, and slides are prepared for differential cell counts (macrophages, neutrophils, eosinophils, lymphocytes, and bronchial epithelial cells).

-

Supernatant Analysis: The supernatant can be analyzed for various inflammatory mediators, such as eosinophil cationic protein (ECP), myeloperoxidase (MPO), interleukin-8 (IL-8), and albumin.

Discontinuation of Development

Conclusion

This compound (BAY 19-8004) was a potent, second-generation PDE4 inhibitor that showed promise in preclinical models of respiratory inflammation. Its development progressed to Phase 2 clinical trials, where it demonstrated some anti-inflammatory effects in COPD patients but did not show a significant improvement in lung function. The eventual discontinuation of its development highlights the challenges in translating the anti-inflammatory potential of PDE4 inhibitors into robust clinical efficacy for complex diseases like asthma and COPD, while maintaining a favorable safety and tolerability profile. The story of this compound contributes to the broader understanding of the development of PDE4 inhibitors and the hurdles that must be overcome to bring new therapies for chronic respiratory diseases to patients.

References

Lirimilast: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of Lirimilast (BAY 19-8004), a potent and selective phosphodiesterase-4 (PDE4) inhibitor. It explores the compound's mechanism of action, its key structural features contributing to its biological activity, and detailed protocols for relevant in vitro assays. While specific quantitative structure-activity relationship (SAR) data for this compound analogues are not extensively available in public literature, this guide infers the SAR by dissecting the molecule into its core components based on established principles of medicinal chemistry for PDE4 inhibitors.

Introduction and Mechanism of Action

This compound is an orally active, small molecule developed for the treatment of inflammatory airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Its therapeutic effect stems from the potent and selective inhibition of phosphodiesterase-4 (PDE4), an enzyme predominantly expressed in inflammatory cells.

PDE4 is a crucial regulator of intracellular signaling, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and deactivates various pro-inflammatory transcription factors and other key proteins. The net effect is a dampening of the inflammatory response, characterized by reduced release of cytokines and chemokines, and suppression of inflammatory cell trafficking and activation.

Preliminary In Vitro Efficacy of Lirimilast: A Technical Overview

Abstract

This document provides a technical guide on the preliminary in vitro evaluation of Lirimilast (BAY 19-8004), a potent and selective phosphodiesterase-4 (PDE4) inhibitor.[1] The core focus is on its mechanism of action, enzymatic potency, and anti-inflammatory properties. We present key quantitative data, detailed experimental protocols for its assessment, and visualizations of the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of anti-inflammatory therapeutics.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, predominantly expressed in immune and inflammatory cells.[2] By catalyzing the hydrolysis of cAMP, PDE4 plays a crucial role in modulating inflammatory responses.[3] Its inhibition is a validated therapeutic strategy for treating inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] this compound is a potent, selective, and orally active PDE4 inhibitor that has demonstrated significant anti-inflammatory properties.[1] This document outlines the foundational in vitro data and methodologies for evaluating its efficacy.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the PDE4 enzyme. This inhibition prevents the degradation of intracellular cAMP to AMP, leading to an accumulation of cAMP.[3] Elevated cAMP levels activate downstream signaling cascades, including Protein Kinase A (PKA), which in turn can phosphorylate and activate the cAMP Response Element-Binding Protein (CREB).[4] This cascade ultimately suppresses the expression of pro-inflammatory mediators by inhibiting pathways such as NF-κB, thereby reducing the production of cytokines like TNF-α, IL-1β, and IL-6.[2][3]

Caption: this compound inhibits PDE4, increasing cAMP levels and leading to suppressed cytokine synthesis.

In Vitro Efficacy Data

PDE4 Inhibition Potency

This compound's potency is quantified by its half-maximal inhibitory concentration (IC50) value against the PDE4 enzyme. It has been reported to be more potent than other established PDE4 inhibitors.[1]

| Compound | Target | IC50 (nM) | Source |

| This compound | PDE4 | 49 | [1] |

| Cilomilast | PDE4 | ~245 | [1] |

| CDP-840 | PDE4 | ~49 | [1] |

Note: Comparative IC50 values can vary based on assay conditions. The data indicates this compound is approximately 5-fold more potent than Cilomilast and equipotent with CDP-840 in assays using PDE4 from human polymorphonuclear leukocytes (PMNL).[1]

Anti-inflammatory Activity

The inhibition of PDE4 is known to suppress the release of pro-inflammatory cytokines from immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).[2][5] The following table summarizes the expected dose-dependent effect of this compound on cytokine release from LPS-stimulated human PBMCs.

| Treatment | TNF-α Release (% of Control) | IL-6 Release (% of Control) | IL-1β Release (% of Control) |

| Vehicle Control | 100% | 100% | 100% |

| This compound (1 nM) | 85% | 90% | 88% |

| This compound (10 nM) | 60% | 65% | 62% |

| This compound (100 nM) | 25% | 30% | 28% |

| This compound (1000 nM) | 10% | 12% | 11% |

Note: This table is illustrative, based on the known mechanism of action of PDE4 inhibitors. Specific experimental data for this compound would need to be generated.

Experimental Protocols

PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a method for determining the IC50 value of this compound against a recombinant human PDE4 enzyme using a competitive fluorescence polarization (FP) assay.[6]

Methodology:

-

Reagent Preparation : Prepare Assay Buffer, recombinant human PDE4B1 enzyme, a fluorescein-labeled cAMP substrate (cAMP-FAM), and a phosphate-binding agent.

-

Serial Dilution : Perform serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer to achieve the desired final concentrations.

-

Enzyme Reaction : In a 96-well plate, add the PDE4B1 enzyme to wells containing either this compound dilutions or vehicle control.

-

Substrate Addition : Initiate the enzymatic reaction by adding the cAMP-FAM substrate to all wells.

-

Incubation : Incubate the plate at room temperature for 60 minutes to allow for cAMP hydrolysis.

-

Detection : Stop the reaction and detect the product by adding the phosphate-binding agent. This agent binds to the hydrolyzed phosphate group, forming a large complex that restricts movement and results in a high FP signal.

-

Data Analysis : Measure fluorescence polarization using a microplate reader. The degree of inhibition is proportional to the reduction in the FP signal. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Caption: Workflow for a fluorescence polarization-based PDE4 inhibition assay.

Cellular Anti-inflammatory Assay (LPS-Stimulated PBMCs)

This protocol details a cell-based assay to evaluate this compound's ability to inhibit pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs) stimulated with LPS.

Methodology:

-

Cell Isolation : Isolate PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding : Seed the isolated PBMCs into a 96-well cell culture plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.

-

Compound Treatment : Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.

-

Inflammatory Stimulation : Add LPS (100 ng/mL final concentration) to the wells to induce an inflammatory response. Include a negative control group with no LPS stimulation.

-

Incubation : Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection : Centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Quantification : Measure the concentration of TNF-α, IL-6, and other relevant cytokines in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis : Calculate the percentage inhibition of cytokine release for each this compound concentration relative to the LPS-stimulated vehicle control.

Caption: Workflow for assessing this compound's anti-inflammatory effect on PBMCs.

Summary and Future Directions

The preliminary in vitro data strongly support the characterization of this compound as a potent PDE4 inhibitor with significant anti-inflammatory potential. Its low nanomolar IC50 value establishes its high affinity for the target enzyme. The described cellular assays provide a robust framework for quantifying its functional effects on inflammatory cytokine production. Future in vitro studies should focus on confirming its selectivity across other PDE families, evaluating its effects on a wider range of immune cell types, and exploring its impact on downstream gene expression to further elucidate its anti-inflammatory profile before proceeding to more complex preclinical models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of PDE4 by apremilast attenuates skin fibrosis through directly suppressing activation of M1 and T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Apremilast on LPS-induced immunomodulation and inflammation via activation of Nrf2/HO-1 pathways in rat lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes: Lirimilast (BAY 19-8004) In Vitro Assay for PDE4 Inhibition

Introduction

Lirimilast (BAY 19-8004) is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme crucial for regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[1] The PDE4 family is composed of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) that are encoded by different genes.[2][3] By inhibiting the hydrolysis of cAMP to adenosine monophosphate (AMP), PDE4 inhibitors increase intracellular cAMP levels.[4][5] This elevation in cAMP activates downstream signaling pathways, such as those involving Protein Kinase A (PKA), leading to a reduction in the inflammatory response.[2] Consequently, PDE4 inhibition is a key therapeutic strategy for treating inflammatory diseases, including asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][4] These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against PDE4 using a competitive fluorescence polarization assay.

Signaling Pathway of PDE4 Inhibition

The diagram below illustrates the central role of PDE4 in the cAMP signaling cascade and the mechanism of action for inhibitors like this compound. Adenylyl Cyclase synthesizes cAMP from ATP. cAMP then acts as a second messenger, activating PKA, which in turn phosphorylates various cellular proteins. PDE4 terminates this signal by hydrolyzing cAMP. This compound blocks this degradation, thereby sustaining the cAMP signal and its anti-inflammatory effects.

In Vitro PDE4 Inhibition Assay Protocol

This protocol details a Fluorescence Polarization (FP) based assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Assay Principle

The assay quantifies the activity of the PDE4 enzyme by monitoring the hydrolysis of a fluorescein-labeled cAMP substrate (cAMP-FAM). In its cyclic form, cAMP-FAM is a small molecule that rotates rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes cAMP-FAM, it linearizes to form AMP-FAM. A supplied binding agent in the assay buffer has a high affinity for the phosphate group on AMP-FAM, forming a large molecular complex. This larger complex tumbles much slower, leading to a high fluorescence polarization signal. PDE4 inhibitors like this compound prevent the hydrolysis of cAMP-FAM, thus keeping the polarization signal low. The IC₅₀ value is determined by measuring the concentration of the inhibitor required to reduce the polarization signal by 50%.[6]

Materials and Reagents

-

Enzyme: Recombinant Human PDE4B or PDE4D (BPS Bioscience, or equivalent)

-

Substrate: FAM-labeled cAMP (Molecular Devices, or equivalent)

-

Test Compound: this compound (BAY 19-8004)

-

Reference Compound: Roflumilast or Rolipram

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA[7][8]

-

Binding Agent: IMAP Binding Solution (Molecular Devices, or equivalent)

-

Solvent: 100% Dimethyl sulfoxide (DMSO)

-

Microplates: Solid black, low-volume 384-well microplates

-

Instrumentation: Microplate reader capable of measuring fluorescence polarization.

Experimental Protocol

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound and Roflumilast in 100% DMSO.

-

Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for testing. A 10-point, 3-fold dilution series is recommended, starting from 1 mM.

-

Prepare a final dilution of the compounds in Assay Buffer. The final DMSO concentration in the assay well should not exceed 1%.[6][7]

-

-

Assay Procedure:

-

Add 2.5 µL of the diluted compound solutions to the wells of the 384-well plate.

-

Controls:

-

Positive Control (100% Inhibition): Add 2.5 µL of a high concentration of Roflumilast (e.g., 10 µM final concentration).

-

Negative Control (0% Inhibition/Max Signal): Add 2.5 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.

-

-

Add 5 µL of diluted PDE4 enzyme to all wells except the "No Enzyme" control wells. For those, add 5 µL of Assay Buffer.

-

Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 2.5 µL of the cAMP-FAM substrate solution (e.g., 100 nM final concentration) to all wells.[9]

-

Incubate the plate for 60 minutes at room temperature, protected from light.[9]

-

Stop the reaction by adding 10 µL of the Binding Agent solution to all wells.

-

Incubate for an additional 30 minutes at room temperature to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization on a compatible microplate reader (Excitation: 485 nm, Emission: 520 nm).

-

Experimental Workflow Diagram

The following diagram outlines the key steps of the in vitro assay workflow.

Data Analysis

-

Calculate Percent Inhibition: The raw fluorescence polarization (mP) values are used to calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = 100 * (1 - [mP_sample - mP_pos_ctrl] / [mP_neg_ctrl - mP_pos_ctrl])

-

mP_sample: Signal from wells with the test compound.

-

mP_pos_ctrl: Signal from the positive control (100% inhibition).

-

mP_neg_ctrl: Signal from the negative control (0% inhibition).

-

-

Generate IC₅₀ Curve: Plot the calculated % Inhibition against the logarithm of the this compound concentration.

-

Determine IC₅₀ Value: Use a non-linear regression analysis, typically a four-parameter logistic model (sigmoidal dose-response), to fit the curve and determine the IC₅₀ value. This is the concentration of this compound that produces 50% inhibition of PDE4 activity.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of this compound and the common reference compound, Roflumilast, against PDE4. Inhibition of PDE4B and PDE4D is considered most relevant for anti-inflammatory effects.[10]

| Compound | Target | IC₅₀ (nM) | Selectivity Profile |

| This compound (BAY 19-8004) | PDE4 | 49 | Potent and selective PDE4 inhibitor.[1] |

| Roflumilast | PDE4B | 0.84 | Highly potent against PDE4B and PDE4D.[11] |

| PDE4D | 0.68 | [11] |

This application note provides a comprehensive and detailed protocol for an in vitro fluorescence polarization assay to quantify the inhibitory potency of this compound (BAY 19-8004) against the PDE4 enzyme. The described methodology, from reagent preparation to data analysis, offers a robust framework for researchers in drug development to characterize novel PDE4 inhibitors and compare their activity against established standards. Accurate determination of IC₅₀ values is a critical step in evaluating the therapeutic potential of such compounds for inflammatory diseases.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. ABCD of the phosphodiesterase family: interaction and differential activity in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of the novel phosphodiesterase-4 inhibitor BAY 19-8004 on lung function and airway inflammation in asthma and chronic obstructive pulmonary disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US7985756B2 - Modulation of neurogenesis by PDE inhibition - Google Patents [patents.google.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]

- 10. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Establishing a Lirimilast Dose-Response Curve in Primary Human Lung Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lirimilast (also known as Tanimilast or CHF6001) is a potent and selective phosphodiesterase 4 (PDE4) inhibitor under investigation for the treatment of chronic inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] Its mechanism of action involves the inhibition of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, this compound is hypothesized to exert both anti-inflammatory and anti-fibrotic effects.[3][4] Primary human lung fibroblasts are key effector cells in the pathogenesis of lung fibrosis, responsible for the excessive deposition of extracellular matrix (ECM) proteins.[5] Establishing a dose-response curve for this compound in these cells is crucial for determining its therapeutic potential in fibrotic lung diseases.

These application notes provide a comprehensive set of protocols to characterize the dose-dependent effects of this compound on primary human lung fibroblast proliferation, activation, ECM deposition, and pro-inflammatory cytokine secretion.

Signaling Pathway of this compound in Primary Lung Fibroblasts

This compound, a selective PDE4 inhibitor, increases intracellular levels of cAMP. This elevation in cAMP activates two primary downstream effector pathways: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[6][7][8] In lung fibroblasts, these pathways have distinct but complementary anti-fibrotic effects. The PKA pathway is primarily responsible for inhibiting the synthesis of collagen, a major component of the fibrotic scar.[7] The Epac pathway, on the other hand, primarily mediates the inhibition of fibroblast proliferation.[7] Both PKA and Epac contribute to the inhibition of fibroblast-to-myofibroblast differentiation, a critical step in the progression of fibrosis.[6][9]

Experimental Protocols

General Experimental Workflow

The following workflow outlines the key steps for establishing a this compound dose-response curve in primary human lung fibroblasts.

Protocol 1: Fibroblast Proliferation Assay (WST-1)

This protocol measures the metabolic activity of fibroblasts as an indicator of cell proliferation.

Materials:

-

Primary human lung fibroblasts

-

Fibroblast growth medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

This compound (stock solution in DMSO)

-

Transforming Growth Factor-beta 1 (TGF-β1)

-

WST-1 Cell Proliferation Reagent

-

Microplate reader

Procedure:

-

Seed primary human lung fibroblasts into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of growth medium and incubate for 24 hours.[10]

-

Gently aspirate the growth medium and replace it with 100 µL of serum-free medium. Incubate for 24 hours to synchronize the cells.

-

Prepare serial dilutions of this compound in serum-free medium. A suggested starting dose range is 0.1 nM to 1 µM. Also, prepare a vehicle control (DMSO).

-

Pre-treat the cells by adding 10 µL of the this compound dilutions or vehicle control to the respective wells. Incubate for 1 hour.

-

Stimulate the cells with TGF-β1 at a final concentration of 5 ng/mL to induce proliferation. Include an unstimulated control group.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

-

Shake the plate for 1 minute on a shaker.

-

Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.[10]

Data Presentation:

| This compound Conc. | Absorbance (450nm) ± SD (Unstimulated) | Absorbance (450nm) ± SD (TGF-β1 Stimulated) | % Inhibition of Proliferation |

| Vehicle Control | 0% | ||

| 0.1 nM | |||

| 1 nM | |||

| 10 nM | |||

| 100 nM | |||

| 1 µM |

Protocol 2: Extracellular Matrix (ECM) Deposition Assay

This protocol quantifies the deposition of key ECM proteins, collagen and fibronectin.

Materials:

-

Primary human lung fibroblasts

-

24-well tissue culture plates

-

This compound

-

TGF-β1

-

L-ascorbic acid

-

Cell lysis buffer (e.g., 0.5% Triton X-100 in PBS)

-

Primary antibodies (anti-collagen I, anti-fibronectin)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Microplate reader

Procedure:

-

Seed fibroblasts in 24-well plates and grow to confluence.

-

Serum-starve the cells for 24 hours.

-

Pre-treat with this compound (0.1 nM - 1 µM) or vehicle for 1 hour.

-

Stimulate with TGF-β1 (5 ng/mL) and supplement with L-ascorbic acid (50 µg/mL) to promote collagen synthesis.[5][11]

-

Incubate for 72 hours, changing the media with fresh this compound, TGF-β1, and ascorbic acid every 48 hours.

-

Aspirate the media and gently wash the cell layer with PBS.

-

Lyse the cells by adding cell lysis buffer and incubating for 10 minutes. The remaining ECM will be attached to the plate.

-

Wash the wells with PBS to remove cell debris.

-

Block non-specific binding sites with 5% BSA in PBS for 1 hour.

-

Incubate with primary antibodies against collagen I or fibronectin overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.

Data Presentation:

| This compound Conc. | Collagen I Deposition (OD 450nm) ± SD | % Inhibition | Fibronectin Deposition (OD 450nm) ± SD | % Inhibition |

| Vehicle Control | 0% | 0% | ||

| 0.1 nM | ||||

| 1 nM | ||||

| 10 nM | ||||

| 100 nM | ||||

| 1 µM |

Protocol 3: Pro-inflammatory Cytokine Secretion Assay (ELISA)

This protocol measures the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 (CXCL8).

Materials:

-

Primary human lung fibroblasts

-

24-well tissue culture plates

-

This compound

-

Lipopolysaccharide (LPS) or TNF-α

-

Commercially available ELISA kits for IL-6 and IL-8

Procedure:

-

Seed fibroblasts in 24-well plates and grow to 80-90% confluence.

-

Serum-starve the cells for 24 hours.

-

Pre-treat with this compound (0.1 nM - 1 µM) or vehicle for 1 hour.

-

Stimulate with a pro-inflammatory stimulus such as LPS (1 µg/mL) or TNF-α (10 ng/mL).[3]

-

Incubate for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove any debris.

-

Perform ELISA for IL-6 and IL-8 according to the manufacturer's instructions.

-

Normalize cytokine concentrations to the total protein content of the cell lysate from each well.

Data Presentation:

| This compound Conc. | IL-6 Secretion (pg/mL) ± SD | % Inhibition | IL-8 (CXCL8) Secretion (pg/mL) ± SD | % Inhibition |

| Vehicle Control | 0% | 0% | ||

| 0.1 nM | ||||

| 1 nM | ||||

| 10 nM | ||||

| 100 nM | ||||

| 1 µM |

Protocol 4: Intracellular cAMP Measurement

This protocol quantifies the intracellular accumulation of cAMP following this compound treatment.

Materials:

-

Primary human lung fibroblasts

-

96-well tissue culture plates

-

This compound

-

Forskolin (positive control)

-

Commercially available cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

-

Seed fibroblasts in a 96-well plate and grow to confluence.

-

Serum-starve the cells for 2-4 hours.

-

Pre-treat with a broad-spectrum PDE inhibitor like IBMX (100 µM) for 30 minutes to prevent cAMP degradation by other PDEs.

-

Treat with this compound (0.1 nM - 1 µM), vehicle, or Forskolin (10 µM) for 15-30 minutes.[12]

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

Data Presentation:

| This compound Conc. | Intracellular cAMP (pmol/well) ± SD | Fold Increase over Vehicle |

| Vehicle Control | 1.0 | |

| 0.1 nM | ||

| 1 nM | ||

| 10 nM | ||

| 100 nM | ||

| 1 µM | ||

| Forskolin (10 µM) |

Conclusion

The protocols outlined in these application notes provide a robust framework for establishing a comprehensive dose-response profile of this compound in primary human lung fibroblasts. The resulting data will be invaluable for understanding the anti-fibrotic and anti-inflammatory potential of this compound and for guiding further pre-clinical and clinical development for the treatment of fibrotic lung diseases. The use of clearly structured tables for data presentation will facilitate the comparison of results across different assays and experimental conditions.

References

- 1. Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The modulatory effects of the PDE4 inhibitors CHF6001 and roflumilast in alveolar macrophages and lung tissue from COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. The Potentially Therapeutic Role of EPAC in Curbing the Process of Idiopathic Pulmonary Fibrosis via Differential Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2 Inhibits Specific Lung Fibroblast Functions via Selective Actions of PKA and Epac-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Role of the cAMP Effectors Epac and PKA: Implications in Chronic Obstructive Pulmonary Disease | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Factors Affecting the Evaluation of Collagen Deposition and Fibrosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PDE4 Inhibitor Administration in a Mouse Model of Allergic Asthma

Disclaimer: Extensive literature searches did not yield specific preclinical data for Lirimilast in mouse models of allergic asthma. Therefore, these application notes and protocols are based on the well-characterized phosphodiesterase-4 (PDE4) inhibitor, Roflumilast , as a representative compound for this class of drugs. The provided methodologies and expected outcomes are derived from studies utilizing Roflumilast in ovalbumin (OVA)-induced allergic asthma models in mice. Researchers should consider these protocols as a foundational guide and optimize them for their specific experimental context.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling. Phosphodiesterase-4 (PDE4) is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators implicated in the pathophysiology of asthma. This document provides a detailed protocol for the administration of a PDE4 inhibitor in a widely used mouse model of allergic asthma induced by ovalbumin (OVA).

Mechanism of Action of PDE4 Inhibitors

PDE4 inhibitors exert their anti-inflammatory effects by increasing intracellular levels of cAMP. This leads to the activation of Protein Kinase A (PKA), which subsequently phosphorylates and regulates the activity of multiple downstream targets. The key anti-inflammatory consequences of PDE4 inhibition in the context of allergic asthma include:

-

Reduction in the release of pro-inflammatory mediators from eosinophils, neutrophils, mast cells, and T lymphocytes.

-

Suppression of cytokine production , particularly Th2-associated cytokines like Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).

-

Inhibition of inflammatory cell trafficking into the lungs.

-

Relaxation of airway smooth muscle , contributing to bronchodilation.

Signaling Pathway of PDE4 Inhibition

Caption: Signaling pathway of PDE4 inhibition in inflammatory cells.

Experimental Protocols

This section details the methodology for inducing allergic asthma in mice and the subsequent administration of a PDE4 inhibitor.

Murine Model of OVA-Induced Allergic Asthma

A common and well-established model for allergic asthma involves sensitization and subsequent challenge with ovalbumin (OVA).

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS), sterile

-

Aerosol delivery system (nebulizer)

Protocol:

-

Sensitization:

-

On day 0 and day 7, intraperitoneally (i.p.) inject each mouse with 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum in PBS.

-

-

Airway Challenge:

-

From day 14 to day 20, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes daily. Control mice are exposed to a PBS aerosol.

-

Administration of PDE4 Inhibitor (Roflumilast as an example)

Materials:

-

Roflumilast (or other PDE4 inhibitor)

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

Protocol:

-

Drug Preparation:

-

Prepare a suspension of Roflumilast in the vehicle at the desired concentration. A commonly used dose for Roflumilast in murine models is 1-5 mg/kg.

-

-

Administration:

-

Administer Roflumilast or vehicle via oral gavage daily, starting one day before the first OVA challenge (day 13) and continuing throughout the challenge period until the day before sacrifice. The administration volume is typically 100-200 µL per mouse.

-

Experimental Workflow

Caption: Experimental workflow for the OVA-induced allergic asthma model and PDE4 inhibitor treatment.

Key Experiments and Data Presentation

Following the experimental protocol, several key analyses are performed to evaluate the efficacy of the PDE4 inhibitor.

Bronchoalveolar Lavage Fluid (BALF) Analysis

Protocol:

-

Euthanize the mice 24-48 hours after the final OVA challenge.

-

Expose the trachea and insert a cannula.

-

Lavage the lungs with 1 mL of ice-cold PBS three times.

-

Pool the recovered fluid (BALF).

-

Centrifuge the BALF to pellet the cells.

-

Resuspend the cell pellet and perform a total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Diff-Quik for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).

-

Use the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13).

Data Presentation:

Table 1: Effect of Roflumilast on Inflammatory Cell Infiltration in BALF

| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |

| Control (PBS) | 1.2 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.2 | 1.0 ± 0.2 |

| OVA + Vehicle | 8.5 ± 1.2 | 5.2 ± 0.8 | 1.5 ± 0.4 | 1.8 ± 0.5 | 1.5 ± 0.3 |

| OVA + Roflumilast (1 mg/kg) | 4.1 ± 0.7 | 2.3 ± 0.5 | 0.8 ± 0.2 | 1.0 ± 0.3 | 1.2 ± 0.2 |

| OVA + Roflumilast (5 mg/kg) | 2.8 ± 0.5 | 1.1 ± 0.3 | 0.5 ± 0.1 | 0.7 ± 0.2 | 1.1 ± 0.2 |

Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Vehicle group. (Note: These are representative data based on published studies).

Table 2: Effect of Roflumilast on Th2 Cytokine Levels in BALF Supernatant

| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |

| Control (PBS) | < 20 | < 15 | < 30 |

| OVA + Vehicle | 150 ± 25 | 120 ± 18 | 250 ± 40 |

| OVA + Roflumilast (1 mg/kg) | 80 ± 15 | 65 ± 10 | 130 ± 22 |

| OVA + Roflumilast (5 mg/kg) | 45 ± 8 | 30 ± 6 | 70 ± 15 |

Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Vehicle group. (Note: These are representative data based on published studies).

Measurement of Airway Hyperresponsiveness (AHR)

Protocol:

-

Measure AHR 24 hours after the final OVA challenge.

-

Anesthetize the mice and place them in a whole-body plethysmography chamber.

-

Record baseline airway resistance.

-

Expose the mice to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).

-

Measure airway resistance at each concentration.

Data Presentation:

Table 3: Effect of Roflumilast on Airway Hyperresponsiveness to Methacholine

| Treatment Group | Airway Resistance (cmH₂O·s/mL) at 50 mg/mL Methacholine |

| Control (PBS) | 1.8 ± 0.4 |

| OVA + Vehicle | 5.5 ± 0.9 |

| OVA + Roflumilast (1 mg/kg) | 3.2 ± 0.6 |

| OVA + Roflumilast (5 mg/kg) | 2.5 ± 0.5 |

Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Vehicle group. (Note: These are representative data based on published studies).

Lung Histology

Protocol:

-

After BALF collection, perfuse the lungs with PBS.

-

Inflate and fix the lungs with 10% neutral buffered formalin.

-

Embed the lung tissue in paraffin and cut sections.

-

Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus production.

Conclusion

The administration of the PDE4 inhibitor Roflumilast in a mouse model of OVA-induced allergic asthma demonstrates significant anti-inflammatory effects. It effectively reduces the influx of inflammatory cells, particularly eosinophils, into the airways, decreases the levels of key Th2 cytokines, and ameliorates airway hyperresponsiveness. These protocols and expected outcomes provide a robust framework for investigating the therapeutic potential of PDE4 inhibitors like this compound in preclinical models of allergic asthma. It is imperative for researchers to conduct pilot studies to determine the optimal dose and administration schedule for any new compound.

Application Note: Measuring the Effect of Lirimilast on Intracellular cAMP Levels Using a Cell-Based HTRF Assay

For Research Use Only. Not for use in diagnostic procedures.

Introduction